molecular formula C17H20N4OS B5509338 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

Cat. No.: B5509338
M. Wt: 328.4 g/mol
InChI Key: WRXCHSCIITVFRJ-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a triazole ring and a quinoline moiety. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a quinoline derivative under specific conditions. One common method involves the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) to facilitate the reaction . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The quinoline moiety can intercalate into DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar compounds include other triazole and quinoline derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Chloroquine: An antimalarial drug with a quinoline moiety.

    Voriconazole: Another antifungal agent with a triazole ring.

Compared to these compounds, 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combination of both triazole and quinoline structures, which may confer distinct biological activities and chemical properties .

Biological Activity

The compound 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a novel synthetic derivative that incorporates a triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring linked to a quinoline derivative. The triazole structure is significant due to its established role in medicinal chemistry, particularly in developing antimicrobial and anticancer agents.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄OS
Molecular Weight298.38 g/mol
LogP3.12
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole possess significant antibacterial properties. The incorporation of the triazole moiety in our compound suggests potential effectiveness against various pathogens. Studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against bacteria like E. coli and S. aureus .

Anticancer Properties

The triazole scaffold has been associated with anticancer activity due to its ability to inhibit enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which plays a role in various cancers . In vitro studies on related compounds demonstrated the ability to induce apoptosis in cancer cell lines.

Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant properties. The compound is expected to exhibit high radical scavenging activity, which can protect cells from oxidative stress and may contribute to its anticancer effects .

Study 1: Antibacterial Efficacy

In a study conducted by Muthal et al., various triazole derivatives were synthesized and tested against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly .

Study 2: Anticancer Potential

Gadegoni et al. investigated the anticancer potential of triazole-fluoroquinolone hybrids , revealing that these compounds demonstrated potent cytotoxicity against several cancer cell lines with IC50 values below 10 µM . This suggests that our compound may possess similar properties due to its structural similarities.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring allows for interactions with enzymes like AChE and DNA gyrase, potentially leading to reduced bacterial growth and cancer cell proliferation.
  • Radical Scavenging : The compound's structure may facilitate electron donation, neutralizing free radicals and reducing oxidative stress.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12-9-17(2,3)21(14-8-6-5-7-13(12)14)15(22)10-23-16-19-18-11-20(16)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXCHSCIITVFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=CN3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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